3-Methyl-1,1-diphenylpentane-1,4-diol

Description

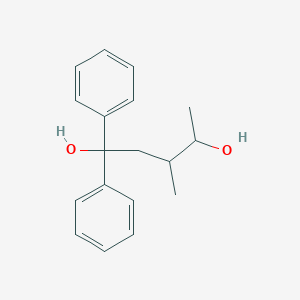

3-Methyl-1,1-diphenylpentane-1,4-diol is a substituted diol featuring a pentane backbone with hydroxyl groups at positions 1 and 4, a methyl group at position 3, and two phenyl groups at position 1. This structure confers unique steric and electronic properties, distinguishing it from simpler diols like benzene-1,4-diol (hydroquinone) or aliphatic diols such as 1,4-butanediol.

Properties

CAS No. |

61809-55-0 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

3-methyl-1,1-diphenylpentane-1,4-diol |

InChI |

InChI=1S/C18H22O2/c1-14(15(2)19)13-18(20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15,19-20H,13H2,1-2H3 |

InChI Key |

QQEVAFNFAZSNAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,1-diphenylpentane-1,4-diol can be achieved through several methods. One common approach involves the reaction of 3-methyl-1,1-diphenylpentane with a suitable oxidizing agent to introduce the hydroxyl groups. This process typically requires controlled reaction conditions, including specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,1-diphenylpentane-1,4-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohols or hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

3-Methyl-1,1-diphenylpentane-1,4-diol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 3-Methyl-1,1-diphenylpentane-1,4-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the phenyl groups can participate in π-π interactions, further affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 3-methyl-1,1-diphenylpentane-1,4-diol and similar diols:

* No direct evidence exists for this compound’s applications; inferred from structural analogs.

Key Comparative Insights

- Steric and Electronic Effects: Unlike hydroquinone (a planar aromatic diol), this compound’s bulky substituents likely reduce solubility in polar solvents and increase thermal stability. This contrasts with aliphatic diols like 1,4-butanediol, which are more flexible and water-miscible .

- Biotransformation Potential: Syn-3-methyl-octane-1,4-diol is enzymatically converted to whisky lactones in bacterial systems . The diphenyl variant may face challenges in microbial conversion due to steric hindrance, though this remains speculative.

- Spectroscopic Differentiation : Cyclohexene-diol derivatives (e.g., 5-isopropyl-2-methylcyclohex-2-ene-1,4-diol) exhibit distinct NMR profiles due to their cyclic structures, whereas this compound’s acyclic backbone and aromatic groups would show unique ¹H/¹³C shifts .

- Force Field Modeling: Branched diols like triphenylamine (TPA) show poor correlation between force field and PM7 energies due to non-additive electronic effects . The diphenyl groups in this compound may similarly complicate computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.